5-[(5-bromo-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
5-[(5-bromo-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This particular compound has shown promising antiparasitic activity and is being investigated for its potential use in treating diseases caused by parasites .
Preparation Methods
The synthesis of 5-[(5-bromo-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves several steps. One common method includes the reaction of 5-bromoindole with a suitable aldehyde to form the intermediate compound, which is then reacted with a diazinane-2,4,6-trione derivative under specific conditions . The reaction conditions typically involve the use of a base such as potassium carbonate or silver carbonate to facilitate the formation of the desired product .
Chemical Reactions Analysis
5-[(5-bromo-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the indole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-[(5-bromo-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets in parasites. The compound disrupts the normal functioning of the parasites by interfering with their metabolic pathways, leading to their death . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar compounds include other indole derivatives such as:
5-bromoindole: A precursor in the synthesis of the target compound.
Indole-3-acetic acid: A plant hormone with diverse biological activities.
N-Boc-5-bromoindole: Used in the synthesis of various indole derivatives.
Compared to these compounds, 5-[(5-bromo-1H-indol-3-yl)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of the indole and diazinane-2,4,6-trione moieties, which contribute to its potent antiparasitic activity .
Properties
Molecular Formula |
C13H8BrN3O3 |
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Molecular Weight |
334.12 g/mol |
IUPAC Name |
5-[(Z)-(5-bromoindol-3-ylidene)methyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C13H8BrN3O3/c14-7-1-2-10-8(4-7)6(5-15-10)3-9-11(18)16-13(20)17-12(9)19/h1-5H,(H3,16,17,18,19,20)/b6-3+ |
InChI Key |
CNBWUNMMYSBHDK-ZZXKWVIFSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1Br)/C(=C/C3=C(NC(=O)NC3=O)O)/C=N2 |
Canonical SMILES |
C1=CC2=C(C=C1Br)C(=CC3=C(NC(=O)NC3=O)O)C=N2 |
Origin of Product |
United States |
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